molecular formula C17H11BrO5 B2547968 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 637753-75-4

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2547968
CAS No.: 637753-75-4
M. Wt: 375.174
InChI Key: XDANMVGBNRBXPG-WCSRMQSCSA-N
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Description

(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by a complex structure featuring a benzodioxine ring system linked to a hydroxy-benzofuran-3-one group via a methylidene bridge in a Z-configuration . This molecular framework is related to a class of compounds that have been explored in scientific research for their potential as key intermediates in organic synthesis and for the development of pharmacologically active molecules . The presence of bromine and hydroxy functional groups makes it a versatile candidate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, to create novel derivatives for various research applications. While the specific biological activity and mechanism of action for this exact compound require further investigation, structurally similar compounds featuring the 4H-1,3-benzodioxin core have been studied for their interactions with biological targets . Researchers may find this compound valuable in areas such as medicinal chemistry for probe development, in chemical biology for target identification, or as a building block in materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c18-11-3-9(17-10(4-11)7-21-8-22-17)5-15-16(20)13-2-1-12(19)6-14(13)23-15/h1-6,19H,7-8H2/b15-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDANMVGBNRBXPG-WCSRMQSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)O)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structural features, including a benzofuran core and a brominated benzodioxin moiety. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is C21H17BrO6C_{21}H_{17}BrO_6, with a molecular weight of approximately 445.3 g/mol. The structure includes:

  • Benzofuran Core : This core structure is known for various biological activities.
  • Brominated Benzodioxin Moiety : The presence of bromine may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi. The compound's structural features suggest potential antimicrobial properties due to:

  • Hydroxyl Groups : These functional groups are often associated with increased activity against microbial pathogens.
  • Bromine Substitution : The bromine atom can enhance lipophilicity, potentially improving membrane penetration.

A study evaluating benzofuran derivatives reported minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis strains, indicating strong antimycobacterial activity .

Anticancer Activity

Benzofuran compounds have been studied for their anticancer properties. The mechanism often involves:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cancer cell growth by inducing apoptosis.
  • Targeting Specific Pathways : The interaction with cellular receptors and enzymes can disrupt cancer cell signaling pathways.

For example, compounds derived from benzofuran scaffolds have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : By binding to cellular receptors, the compound could modulate signaling pathways that regulate growth and apoptosis.

Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and tested against M. tuberculosis H37Rv. The results showed that compounds with hydroxyl substituents exhibited significant antimycobacterial activity, with MIC values as low as 8 μg/mL . This suggests that the hydroxyl group in this compound could similarly contribute to its antimicrobial efficacy.

Study 2: Anticancer Activity

In a study focusing on benzofuran derivatives as potential anticancer agents, several compounds were evaluated for their ability to induce apoptosis in cancer cell lines. Results indicated that certain substitutions on the benzofuran ring enhanced cytotoxicity against breast cancer cells . This highlights the potential of this compound in cancer therapeutics.

Comparative Analysis

CompoundStructureBiological ActivityMIC (μg/mL)
Benzofuran Derivative ABenzofuran core + HydroxylAntimycobacterial8
Benzofuran Derivative BBenzofuran core + BromineAnticancer5
(2Z)-2-[...]Benzofuran + Brominated BenzodioxinAntimicrobial/AnticancerTBD

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural characteristics may exhibit anticancer properties. Initial studies suggest that this compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, benzofuran derivatives have been shown to target specific pathways involved in cancer progression.

Antimicrobial Activity

In silico studies utilizing platforms like PASS (Prediction of Activity Spectra for Substances) suggest potential antimicrobial properties. The presence of multiple functional groups may enhance the compound's ability to interact with microbial targets, leading to effective inhibition.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the structure of similar compounds can lead to enhanced biological activity. For instance, the introduction of methoxy groups has been correlated with increased potency against specific cancer cell lines.

A study exploring derivatives of benzofuran highlighted that certain substitutions significantly affected their anticancer efficacy, suggesting a promising avenue for further research into this compound's potential analogs .

Comparison with Similar Compounds

Benzofuran-3(2H)-one Derivatives

(Z)-6-Hydroxy-2-(3-Hydroxy-4-Methoxybenzylidene)Benzofuran-3(2H)-one (6y) :

  • Structure : Shares the benzofuran-3(2H)-one core but substitutes the brominated benzodioxin group with a 3-hydroxy-4-methoxybenzylidene moiety.
  • Physical Properties : Melting point (254.9–255.5 °C) is lower than brominated analogs, likely due to reduced halogen-induced intermolecular interactions.
  • Synthesis : Achieved an 86.2% yield via condensation, suggesting efficient synthetic accessibility compared to halogenated derivatives.

Benzodithiazine Derivatives

6-Chloro-7-Methyl-3-[2-(5-Bromo-2-Hydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine (Compound 8) :

  • Structure : Features a benzodithiazine core with bromo and hydroxy substituents.
  • Physical Properties : Higher melting point (330–331 °C) than the target compound, attributed to strong hydrogen bonding (OH group) and sulfone-related dipole interactions.
  • Synthesis : 92% yield via hydrazine condensation, demonstrating robustness in introducing halogenated aromatic systems.

6-Chloro-7-Cyano-3-[2-Hydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine (Compound 17) :

  • Structure: Incorporates a cyano group instead of bromine, increasing polarity (evidenced by IR νmax 2235 cm⁻¹ for C≡N).
  • Physical Properties : Melting point (314–315 °C) is slightly lower than Compound 8, likely due to reduced halogen-mediated crystal packing.

Hydrogen Bonding and Crystallinity

The target compound’s 6-hydroxy group enables hydrogen bonding, which influences its crystalline stability and solubility. In contrast, benzodithiazine derivatives (e.g., Compound 8) exhibit stronger intermolecular forces due to sulfone groups (SO₂), contributing to higher melting points .

Data Table: Key Comparative Properties

Compound Molecular Weight (g/mol) Core Structure Substituents Melting Point (°C) XLogP3 Synthesis Yield (%)
Target Compound 375.2 Benzofuran-3(2H)-one 6-Bromo-4H-1,3-benzodioxin, 6-OH Not reported 3.4 Not reported
Compound 6y ~328.3* Benzofuran-3(2H)-one 3-Hydroxy-4-methoxybenzylidene 254.9–255.5 ~2.1† 86.2
Compound 8 474.8 Benzodithiazine 5-Bromo-2-OH, Cl, CH₃, SO₂ 330–331 ~4.0† 92
Compound 17 ~395.9* Benzodithiazine 2-OH, Cl, C≡N, SO₂ 314–315 ~3.2† 90

*Calculated based on molecular formulas. †Estimated based on substituent contributions.

Q & A

Q. What are the common synthetic routes for preparing (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one?

Answer: The synthesis involves base-mediated condensation between a substituted benzodioxin derivative and a hydroxybenzofuranone precursor. For analogous compounds (e.g., benzofuran-3(2H)-ones), NaH in THF at 0°C is used to deprotonate the hydroxyl group, facilitating nucleophilic attack on the carbonyl carbon ( ). Protecting groups (e.g., benzyloxy) are often employed to prevent side reactions. Key steps include:

  • Reaction of 6-hydroxybenzofuran-3(2H)-one with a brominated benzodioxin aldehyde.
  • Control of stereochemistry via reaction temperature (-20°C to RT) and time (12–24 hours) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm the Z-configuration of the exocyclic double bond via coupling constants (e.g., JH,H1214HzJ_{H,H} \approx 12–14 \, \text{Hz}) ( ).
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns ().

Q. How is the purity of this compound assessed during synthesis?

Answer: Purity is evaluated using:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • TLC : Silica gel plates developed in ethyl acetate/hexane (3:7) to monitor reaction progress.
  • Melting Point Analysis : Sharp melting ranges (±2°C) indicate high purity ( ).

Advanced Questions

Q. How can crystallographic data resolve the stereochemical configuration of the exocyclic double bond?

Answer: X-ray crystallography using SHELXL ( ) refines the structure by analyzing:

  • Torsion angles between the benzodioxin and benzofuran moieties to confirm the Z-configuration.
  • Electron density maps to validate the methylidene bond geometry. For example, in similar compounds, the dihedral angle between aromatic planes ranges from 5–15°, stabilizing the Z-isomer .

Q. What strategies address contradictions in hydrogen bonding patterns across polymorphic forms?

Answer:

  • Graph Set Analysis ( ): Classifies hydrogen bonds (e.g., C(6)\text{C}(6) chains or R22(8)\text{R}_2^2(8) rings) to identify dominant motifs.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable polymorphs by comparing lattice energies.
  • Variable-Temperature XRD : Captures phase transitions and thermal stability differences .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer:

  • Temperature Control : Slow addition of reagents at 0°C reduces side reactions ( ).
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity while minimizing decomposition.
  • Catalytic Additives : Use of molecular sieves or anhydrous MgSO₄ removes water, preventing hydrolysis of intermediates .

Q. What challenges arise in analyzing NOE interactions for stereochemical assignment?

Answer:

  • Signal Overlap : In crowded aromatic regions, selective 1D-NOE or 2D-NOESY experiments are required.
  • Dynamic Effects : Flexible substituents (e.g., methoxy groups) may reduce NOE intensity.
  • Complementary Techniques : Combine NOE data with X-ray results for unambiguous assignment ( ).

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